PQA-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H31NO4 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

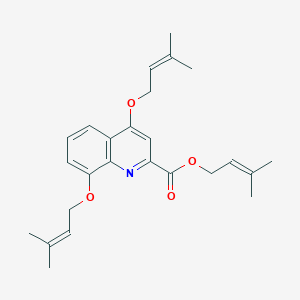

3-methylbut-2-enyl 4,8-bis(3-methylbut-2-enoxy)quinoline-2-carboxylate |

InChI |

InChI=1S/C25H31NO4/c1-17(2)10-13-28-22-9-7-8-20-23(29-14-11-18(3)4)16-21(26-24(20)22)25(27)30-15-12-19(5)6/h7-12,16H,13-15H2,1-6H3 |

InChI Key |

APPXFGJVXDYNBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOC1=CC=CC2=C1N=C(C=C2OCC=C(C)C)C(=O)OCC=C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of PQA-18

This document provides a comprehensive overview of the molecular mechanism of action of this compound, a novel immunosuppressant. The information presented is collated from preclinical research and is intended to provide a technical understanding for professionals in the fields of pharmacology, immunology, and drug development.

Core Mechanism of Action: Inhibition of PAK2 and the IL-31 Signaling Pathway

This compound, a prenylated quinolinecarboxylic acid derivative, exerts its primary therapeutic effects through the inhibition of p21-activated kinase 2 (PAK2).[1][2][3] This inhibition has significant downstream consequences on the Interleukin-31 (IL-31) signaling pathway, which is a key mediator of pruritus and inflammation in atopic dermatitis (AD).[1][2][3]

The binding of IL-31 to its receptor (IL-31R) typically triggers a signaling cascade that leads to the excessive development of cutaneous sensory nerves, a hallmark of AD.[1][2][3] this compound intervenes in this pathway by suppressing the activity of PAK2.[1][2] This, in turn, prevents the phosphorylation of Janus kinase 2 (JAK2) and the subsequent activation of the signal transducer and activator of transcription 3 (STAT3).[1][2][3] The inhibition of STAT3 activation ultimately leads to a reduction in neurite outgrowth, thereby alleviating the symptoms of pruritus.[1][2]

Furthermore, this compound's inhibitory action on PAK2 also contributes to its immunosuppressive properties by affecting T-cell function.[1][4] It has also been shown to suppress macrophage differentiation and cytotoxicity, suggesting a broader role in modulating the immune response.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Macrophage Phenotype and Function [4]

| Parameter | Treatment | Result |

| Macrophage-mediated Cytotoxicity | This compound | Suppressed in both differentiation and effector phases |

| HLA-ABC Expression | This compound | Suppressed |

| CD11b Expression | This compound | Significantly Suppressed |

| HLA-DR Expression | This compound | Significantly Suppressed |

| CD40 Expression | This compound | Significantly Suppressed |

| CCR7 Expression (Day 3) | This compound | Significantly Suppressed |

| CCR7 Expression (Day 6) | This compound | Significantly Suppressed |

Table 2: Effects of this compound on T-Cell Proliferation [4]

| Assay | Treatment | Result |

| Mixed Lymphocyte Reaction (MLR) | This compound | Suppressed xenogeneic-induced T cell proliferation more strongly than Tofacitinib on day 3; similar suppression on day 7. |

| IL-2 Stimulated T-Cell Proliferation | This compound | Suppressed to a lesser extent than Tofacitinib. |

Key Experimental Protocols

This section details the methodologies used in the key experiments to elucidate the mechanism of action of this compound.

Analysis of Neurite Outgrowth in Dorsal Root Ganglion (DRG) Neurons[1][3]

-

Objective: To determine the effect of this compound on IL-31-induced sensory nerve fiber outgrowth.

-

Methodology:

-

Dorsal root ganglia were dissected from mice.

-

DRG neurons were cultured in a suitable medium.

-

Cells were treated with IL-31 in the presence or absence of this compound.

-

Neurite outgrowth was observed and quantified using microscopy and appropriate imaging software.

-

Signaling Pathway Analysis via Western Blotting[1][3]

-

Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins in the IL-31 pathway.

-

Methodology:

-

Neuro2A cells were used as a model system.

-

Cells were stimulated with the IL-31 receptor (IL-31R).

-

Cells were treated with or without this compound.

-

Cell lysates were prepared and subjected to SDS-PAGE.

-

Proteins were transferred to a membrane and probed with specific antibodies against phosphorylated and total forms of PAK2, JAK2, and STAT3.

-

Blots were developed using a chemiluminescence detection system and the band intensities were quantified.

-

Gene Silencing Analysis[2]

-

Objective: To confirm the role of PAK2 in IL-31-induced STAT3 activation and neurite outgrowth.

-

Methodology:

-

Specific small interfering RNA (siRNA) targeting PAK2 was transfected into Neuro2A cells to knockdown PAK2 expression.

-

Control cells were transfected with a non-targeting siRNA.

-

The cells were then stimulated with IL-31.

-

STAT3 phosphorylation and neurite outgrowth were assessed using Western blotting and microscopy, respectively.

-

LC/MS/MS Analysis of PAK2 Activation Complexes[2]

-

Objective: To determine if this compound prevents the formation of PAK2 activation complexes.

-

Methodology:

-

Neuro2A cells were stimulated with IL-31R in the presence or absence of this compound.

-

PAK2 and its interacting proteins were immunoprecipitated from cell lysates.

-

The immunoprecipitated protein complexes were separated by SDS-PAGE.

-

Protein bands were excised, digested with trypsin, and subjected to liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis to identify the components of the PAK2 activation complex.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.

Experimental Workflow for Signaling Analysis

Caption: Workflow for analyzing the effect of this compound on protein phosphorylation.

Logical Relationship of this compound's Immunosuppressive Effects

Caption: this compound's multifaceted immunosuppressive actions on T-cells and macrophages.

References

- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]

- 4. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

PQA-18: A Potent and Selective PAK2 Inhibitor for Immune Modulation and Dermatological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PQA-18, a novel prenylated quinolinecarboxylic acid derivative, has emerged as a significant p21-activated kinase 2 (PAK2) inhibitor with potent immunosuppressive and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a PAK2 inhibitor, its effects in preclinical models, and its potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of immunology, dermatology, and oncology.

Introduction to this compound

This compound was identified from a screening of derivatives of the natural slime mold metabolite Ppc-1.[1] It has been characterized as a unique and potent inhibitor of PAK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, and signal transduction.[1][3] Notably, this compound has demonstrated significant immunosuppressive effects both in vitro and in vivo, suggesting its potential as a therapeutic agent for immune-related disorders.[1]

Mechanism of Action: PAK2 Inhibition

This compound exerts its biological effects primarily through the inhibition of PAK2 kinase activity.[1] This inhibition has been shown to disrupt downstream signaling cascades, leading to the modulation of immune responses and other cellular functions.

Kinase Selectivity Profile

This compound is a potent inhibitor of PAK2 with a reported IC50 of 10 nM.[4][5] While a comprehensive selectivity profile across the entire kinome is not publicly available, its characterization as a "unique PAK2 inhibitor" suggests a degree of selectivity.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| PAK2 | 10 | In vitro kinase assay | [4][5] |

Impact on the IL-31 Signaling Pathway

A key mechanism through which this compound demonstrates therapeutic potential, particularly in atopic dermatitis, is its inhibition of the Interleukin-31 (IL-31) signaling pathway.[6][7] IL-31 is a cytokine implicated in pruritus and the development of cutaneous sensory nerves.[6] this compound has been shown to suppress the activation of PAK2, which in turn inhibits the phosphorylation of downstream signaling molecules Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] This disruption of the IL-31/JAK2/STAT3 axis leads to the suppression of neurite outgrowth and alleviates sensory nerve fiber density.[2][6][8]

This compound inhibits the IL-31 signaling pathway by targeting PAK2.

Preclinical Efficacy

In Vitro Studies

-

Immunosuppression: this compound has been shown to suppress the production of multiple cytokines, including Interleukin-2 (IL-2), IL-4, IL-6, and Tumor Necrosis Factor-alpha (TNF-α), in human peripheral lymphocytes without affecting cell viability.[1]

-

Neurite Outgrowth: In Neuro2A cells and dorsal root ganglion (DRG) neurons, this compound significantly inhibits IL-31-induced neurite outgrowth.[6]

In Vivo Studies

-

Atopic Dermatitis Model: In Nc/Nga mice, a model for human atopic dermatitis, topical application of this compound ointment improved skin lesions, reduced scratching behavior, and decreased serum IgE levels.[1] It also suppressed the excessive development of sensory nerves in the lesional skin.[2][6]

-

Immunosuppression Model: Intraperitoneal administration of this compound in mice suppressed the population of a subset of regulatory T cells and inhibited the immunoglobulin (Ig) production against T cell-dependent antigens.[1]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against PAK2.

Workflow for a typical in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant active PAK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP are prepared in a kinase reaction buffer. This compound is serially diluted to various concentrations.

-

Reaction Setup: The kinase reaction is initiated by adding ATP to a mixture of the PAK2 enzyme, substrate, and the test compound (this compound) or vehicle control in a microplate well.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped, typically by adding a solution that chelates divalent cations necessary for enzyme activity (e.g., EDTA).

-

Signal Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays using phospho-specific antibodies.

-

Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays

Neurite Outgrowth Assay (Neuro2A cells):

-

Cell Culture: Neuro2A cells are cultured in appropriate media and seeded into multi-well plates.

-

Treatment: Cells are treated with a stimulant of neurite outgrowth (e.g., recombinant IL-31 or an anti-IL-31Rα antibody) in the presence or absence of varying concentrations of this compound.[6]

-

Incubation: Cells are incubated for a period sufficient to observe neurite formation (e.g., 24-48 hours).

-

Imaging and Analysis: Cells are fixed and imaged using microscopy. The percentage of cells bearing neurites and the average neurite length are quantified using image analysis software.

Cytokine Production Assay (Human Peripheral Blood Lymphocytes):

-

Cell Isolation: Human peripheral blood lymphocytes are isolated from whole blood using density gradient centrifugation.

-

Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence or absence of different concentrations of this compound.[1]

-

Incubation: Cells are cultured for a specified period (e.g., 24-72 hours).

-

Cytokine Measurement: The concentration of cytokines (IL-2, IL-4, IL-6, TNF-α) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[1]

Animal Model of Atopic Dermatitis (Nc/Nga Mice)

-

Animal Model: Male Nc/Nga mice, which spontaneously develop atopic dermatitis-like skin lesions, are used.[2][6]

-

Treatment: A topical ointment containing this compound is applied to the lesional skin of the mice daily for a specified duration.[1] A vehicle control group is also included.

-

Evaluation of Skin Lesions: The severity of dermatitis is scored based on clinical signs such as erythema, edema, excoriation, and dryness.

-

Behavioral Analysis: Scratching behavior is monitored and quantified.

-

Immunological Analysis: Serum IgE levels are measured by ELISA. Skin biopsies can be taken for histological analysis and to assess sensory nerve fiber density.[1][6]

Future Directions and Therapeutic Potential

The potent and selective inhibition of PAK2 by this compound positions it as a promising therapeutic candidate for a range of diseases. Its demonstrated efficacy in preclinical models of atopic dermatitis highlights its potential as a novel treatment for pruritus and skin inflammation.[1][6] Furthermore, its immunosuppressive properties suggest broader applications in autoimmune diseases and organ transplantation.[1] Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy and safety in more advanced preclinical and clinical settings.

Conclusion

This compound is a compelling PAK2 inhibitor with a well-defined mechanism of action involving the suppression of the IL-31 signaling pathway. The comprehensive data from in vitro and in vivo studies strongly support its potential as a novel therapeutic agent for atopic dermatitis and other immune-mediated conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]

- 3. PAK2 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

PQA-18: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQA-18, a novel prenylated quinolinecarboxylic acid derivative, has emerged as a promising small molecule inhibitor of p21-activated kinase 2 (PAK2). Its multifaceted biological activities, including immunosuppression and inhibition of sensory nerve outgrowth, position it as a compelling candidate for therapeutic development, particularly in the context of atopic dermatitis and other inflammatory conditions. This technical guide provides a comprehensive overview of the structure, a proposed synthetic pathway, and the key biological functions of this compound, supported by quantitative data and detailed experimental protocols.

Structure and Chemical Properties

This compound, chemically known as 3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate, is a derivative of a natural metabolite. Its structure is characterized by a quinoline core functionalized with two prenyl groups and a methoxy group.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate |

| Molecular Formula | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.4 g/mol |

| PubChem CID | 73602831 |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on established methods for the synthesis of quinoline derivatives. A potential retrosynthetic analysis suggests that the quinoline core could be constructed via a Conrad-Limpach or a Gould-Jacobs reaction, followed by functionalization of the quinoline backbone with the prenyl and methoxy groups.

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a potent, non-competitive inhibitor of p21-activated kinase 2 (PAK2), a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. By inhibiting PAK2, this compound modulates downstream signaling pathways, leading to its observed biological effects.

Inhibition of the IL-31 Signaling Pathway

A key mechanism of action for this compound is its inhibition of the Interleukin-31 (IL-31) signaling pathway, which is implicated in the pathogenesis of atopic dermatitis and pruritus. This compound has been shown to suppress the phosphorylation of PAK2, Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3) induced by IL-31 receptor (IL-31R) stimulation.

Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.

Quantitative Data

This compound demonstrates potent inhibitory activity at low nanomolar concentrations.

Table 2: Inhibition of IL-31R-Induced PAK2 Phosphorylation by this compound

| Concentration of this compound | Inhibition of PAK2 Phosphorylation |

| 1 nM | Strong Inhibition[1] |

| 10 nM | Strong Inhibition[1] |

Table 3: Dose-Dependent Inhibition of Neurite Outgrowth by this compound

| Treatment | Neurite-Positive Cells (%) |

| Control | Baseline |

| Anti-IL-31Rα antibody | Significant Increase[2][3][4] |

| Anti-IL-31Rα antibody + this compound (increasing conc.) | Dose-dependent decrease[2][3][4] |

Experimental Protocols

In Vitro PAK2 Kinase Assay

This assay is designed to measure the inhibitory activity of this compound on PAK2 kinase.

Materials:

-

Recombinant human PAK2 kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP (e.g., 100 µM)

-

PAKtide substrate (or other suitable substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant PAK2, and the peptide substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.

-

Calculate the percent inhibition and, if applicable, the IC₅₀ value.

Neurite Outgrowth Assay

This assay assesses the effect of this compound on the growth of neuronal processes.

Materials:

-

Neuro2A cells (or other suitable neuronal cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Anti-IL-31Rα antibody (or other neurite growth-inducing agent)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Fixation and staining reagents (e.g., paraformaldehyde, anti-β-tubulin antibody, fluorescent secondary antibody)

-

High-content imaging system

Procedure:

-

Seed Neuro2A cells in 96-well plates and allow them to adhere.

-

Treat the cells with a neurite growth-inducing agent (e.g., anti-IL-31Rα antibody) in the presence of varying concentrations of this compound or DMSO.

-

Incubate the cells for a period sufficient to allow neurite outgrowth (e.g., 24-48 hours).

-

Fix the cells and stain for a neuronal marker such as β-tubulin.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify neurite length and number per cell.

Cytokine Suppression Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the immunosuppressive activity of this compound.

Materials:

-

Human PBMCs, isolated from healthy donor blood

-

RPMI-1640 medium supplemented with 10% FBS

-

Stimulating agent (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

This compound (dissolved in DMSO)

-

96-well plates

-

ELISA kits for detecting cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)

Procedure:

-

Plate isolated PBMCs in 96-well plates.

-

Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with an appropriate agent (e.g., PHA).

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatants.

-

Quantify the levels of secreted cytokines in the supernatants using ELISA.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a PAK2 inhibitor. Its ability to modulate the IL-31 signaling pathway and suppress immune responses highlights its therapeutic potential for inflammatory and pruritic conditions. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Further studies are warranted to fully elucidate its synthetic pathway and to establish a comprehensive profile of its pharmacological and toxicological properties.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

The Role of PQA-18 in the Pathophysiology of Atopic Dermatitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus, eczematous lesions, and a significant reduction in quality of life. The pathophysiology of AD is complex, involving a combination of epidermal barrier dysfunction, immune dysregulation, and neuro-sensory abnormalities. A key driver of the persistent itch in AD is the excessive development and hypersensitization of cutaneous sensory nerves. Interleukin-31 (IL-31), a Th2-derived cytokine, has been identified as a critical mediator in this process, contributing to both pruritus and the exacerbation of skin inflammation.

This technical guide focuses on PQA-18, a prenylated quinolinecarboxylic acid derivative, and its targeted mechanism of action within the context of atopic dermatitis pathophysiology. This compound has emerged as a promising compound that alleviates AD-like symptoms by specifically targeting the IL-31 signaling pathway, thereby suppressing the outgrowth of sensory nerve fibers. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound's therapeutic potential.

Core Mechanism of Action of this compound

This compound is an immunosuppressant that has been shown to inhibit p21-activated kinase 2 (PAK2).[1][2][3] In the context of atopic dermatitis, its primary therapeutic effect is attributed to the disruption of the Interleukin-31 (IL-31) signaling cascade, which is crucial for the excessive development of cutaneous sensory nerves that leads to severe itching.[1][2][3]

Upon binding of IL-31 to its receptor (IL-31R), a signaling cascade is initiated that involves the activation of PAK2, Janus kinase 2 (JAK2), and the signal transducer and activator of transcription 3 (STAT3).[1][2][3] this compound intervenes in this pathway by suppressing the IL-31R-induced activation of PAK2, which in turn prevents the subsequent phosphorylation and activation of JAK2 and STAT3.[1][2][3] The inhibition of this pathway ultimately leads to a reduction in neurite outgrowth from dorsal root ganglion (DRG) neurons.[1][3] Furthermore, LC/MS/MS analysis has revealed that this compound prevents the formation of PAK2 activation complexes following the stimulation of the IL-31 receptor.[1][2][3]

Signaling Pathway

The following diagram illustrates the IL-31 signaling pathway and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Cutaneous Nerve Fiber Density in Nc/Nga Mice

| Treatment Group | PGP9.5-positive Nerve Fiber Density (fibers/mm) | IL-31Rα-positive Nerve Fiber Density (fibers/mm) |

| Non-lesioned | ~25 | ~15 |

| Lesioned (Vehicle) | ~75 | ~45 |

| This compound | ~30 | ~20 |

| FK506 | ~70 | ~40 |

| Statistically significant decrease compared to the lesioned vehicle group (p < 0.05). Data are approximated from graphical representations in Ogura et al., 2021. |

Table 2: Inhibitory Effect of this compound on IL-31R-Induced Phosphorylation in Neuro2A Cells

| Target Protein | This compound Concentration (μM) | Fold Change in Phosphorylation (vs. Stimulated Control) |

| pPAK2 (Ser141) | 1 | ~0.6 |

| 3 | ~0.2 # | |

| pJAK2 (Tyr1008) | 1 | ~0.7 |

| 3 | ~0.3 # | |

| pSTAT3 (Tyr705) | 1 | ~0.6 |

| 3 | ~0.4 # | |

| #Statistically significant decrease compared to the anti-IL-31Rα antibody-treated group (p < 0.01). Data are approximated from graphical representations in Ogura et al., 2021. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Model and Treatment

-

Model: Nc/Nga mice, a model for atopic dermatitis.

-

Treatment: At 13 weeks of age, mice were divided into groups and treated with a vaseline-based ointment containing either vehicle (DMSO), this compound, or FK506 (as a positive control).[4]

-

Duration: Daily application for a specified period.

-

Outcome Assessment: Skin samples were collected for immunohistochemical analysis of nerve fiber density.

Immunohistochemistry for Cutaneous Nerve Fibers

-

Objective: To visualize and quantify sensory nerve fibers in the skin of Nc/Nga mice.

-

Tissue Preparation: Skin samples were fixed, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Tissues were deparaffinized and subjected to heat-induced epitope retrieval.[5]

-

Primary Antibodies:

-

Detection: Sections were incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Counterstaining: Nuclei were stained with Hoechst 33342.[6]

-

Imaging and Analysis: Images were captured using a fluorescence microscope, and the number of nerve fibers per millimeter of the epidermis was quantified.

Dorsal Root Ganglion (DRG) Neuron Culture

-

Objective: To assess the direct effect of this compound on IL-31-induced neurite outgrowth in primary sensory neurons.

-

Tissue Source: DRGs were dissected from the spinal columns of mice.

-

Dissociation: Ganglia were enzymatically digested (e.g., with collagenase and dispase) and mechanically dissociated into a single-cell suspension.

-

Plating: Neurons were plated on coated coverslips (e.g., with poly-L-lysine and laminin) in a suitable culture medium.

-

Treatment: Cultures were stimulated with IL-31 in the presence or absence of this compound.

-

Analysis: Neurite outgrowth was visualized and quantified using microscopy.

Western Blotting for Signaling Pathway Analysis

-

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins in the IL-31 pathway.

-

Cell Line: Neuro2A cells, which express the IL-31 receptor.

-

Treatment: Cells were treated with an anti-IL-31Rα antibody to stimulate the pathway, in the presence or absence of varying concentrations of this compound.

-

Lysis: Cells were lysed to extract total proteins.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibodies: Membranes were probed with primary antibodies specific for the phosphorylated and total forms of PAK2 (Ser141), JAK2 (Tyr1008), and STAT3 (Tyr705).[7]

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for visualization.

-

Quantification: Band intensities were quantified using densitometry, and the ratio of phosphorylated to total protein was calculated.

Co-immunoprecipitation and LC/MS/MS Analysis

-

Objective: To identify proteins that interact with PAK2 upon IL-31R stimulation and to assess the effect of this compound on these interactions.

-

Cell Lysate Preparation: Neuro2A cells were stimulated with anti-IL-31Rα antibody in the presence or absence of this compound, and cell lysates were prepared.

-

Immunoprecipitation: An anti-PAK2 antibody was used to pull down PAK2 and its interacting proteins from the cell lysates.

-

Mass Spectrometry: The immunoprecipitated protein complexes were analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS) to identify the interacting partners.[4]

-

Data Analysis: The Proteome Discoverer™ software was used to analyze the mass spectrometry data and identify the proteins in the PAK2 complex.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound is a potent inhibitor of the IL-31 signaling pathway, a key driver of pruritus in atopic dermatitis. By targeting PAK2 and subsequently inhibiting the activation of JAK2 and STAT3, this compound effectively reduces the excessive outgrowth of sensory nerve fibers associated with the disease. The quantitative data from both in vivo and in vitro models support this mechanism of action.

While the current research provides a solid foundation for the therapeutic potential of this compound in atopic dermatitis, further investigations are warranted. Future studies could explore:

-

The broader immunomodulatory effects of this compound, including its impact on mast cells, T cells, and the production of other inflammatory cytokines relevant to AD.

-

The efficacy of this compound in other pruritic skin conditions where the IL-31 pathway is implicated.

-

Long-term safety and toxicological profiles of this compound.

References

- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Method for PGP 9.5 Immunohistochemical Labeling in Small Fiber Neuropathy [nsh.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

PQA-18: A Technical Guide to its Immunosuppressive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQA-18, a novel prenylated quinolinecarboxylic acid derivative, has emerged as a potent immunosuppressive agent with significant therapeutic potential. Identified as a p21-activated kinase 2 (PAK2) inhibitor, this compound demonstrates a unique mechanism of action that targets key cellular players in both the innate and adaptive immune systems. This technical guide provides a comprehensive overview of the immunosuppressive properties of this compound, detailing its effects on macrophages and T cells, its underlying signaling pathways, and the experimental methodologies used to elucidate its function.

Core Immunosuppressive Mechanism

This compound exerts its immunosuppressive effects primarily through the inhibition of PAK2, a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell motility, and signal transduction. By inhibiting PAK2, this compound disrupts downstream signaling cascades that are crucial for immune cell activation, differentiation, and effector functions. A key pathway affected is the Interleukin-31 (IL-31) signaling pathway, where this compound-mediated PAK2 inhibition leads to the suppression of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] This disruption of the JAK/STAT pathway is a central element of this compound's mechanism of action.

Signaling Pathway of this compound Action

References

- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

PQA-18: A Technical Guide to its Discovery, Origin, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQA-18 is a novel synthetic prenylated quinolinecarboxylic acid derivative that has emerged as a potent and selective inhibitor of p21-activated kinase 2 (PAK2). Originating from structural modifications of a natural product isolated from the cellular slime mold Dictyostelium, this compound has demonstrated significant immunosuppressive and anti-inflammatory properties. Its mechanism of action centers on the modulation of the Interleukin-31 (IL-31) signaling pathway, a key driver of pruritus and inflammation in atopic dermatitis. This technical guide provides a comprehensive overview of the discovery, origin, and detailed mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways.

Discovery and Origin

This compound was identified through a screening program of derivatives of a natural product, Ppc-1, which was originally isolated from the cellular slime mold Dictyostelium.[1] Cellular slime molds are recognized for their capacity to produce a diverse array of pharmacologically active molecules.[2][3] The parent compound, Ppc-1, exhibited immunosuppressive effects by inhibiting the production of Interleukin-2 (IL-2) in Jurkat cells.[4] This led researchers to synthesize and evaluate a series of prenylated quinolinecarboxylic acid (PQA) derivatives to identify molecules with enhanced immunosuppressive activity.[4] Through this process, this compound (PubChem CID: 73602831) was identified as a lead compound with potent immunosuppressive and PAK2 inhibitory activity.[4]

Synthesis

The synthesis of this compound has been described in previous literature.[2][3] The structure and purity of the synthesized this compound were confirmed using 1H and 13C NMR spectroscopy and high-resolution mass spectroscopy, with a reported purity of greater than 98%.[2][3]

Mechanism of Action: Inhibition of the IL-31 Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the Interleukin-31 (IL-31) signaling pathway, which is critically involved in the pathogenesis of atopic dermatitis, particularly in the context of pruritus and sensory nerve fiber outgrowth.[2][5] The core of its mechanism is the direct inhibition of p21-activated kinase 2 (PAK2).[2][4]

The binding of IL-31 to its receptor (IL-31R) on sensory neurons triggers a downstream signaling cascade that leads to neurite outgrowth and the sensation of itch. This compound intervenes in this pathway by suppressing the autophosphorylation and activation of PAK2.[2] This, in turn, prevents the subsequent phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[2][5] The inhibition of STAT3 activation is a critical step, as STAT3 is a key transcription factor for genes involved in neurite outgrowth.[2]

By disrupting this signaling cascade, this compound effectively prevents the excessive development of cutaneous sensory nerves, a hallmark of atopic dermatitis.[2]

Signaling Pathway Diagram

Quantitative Data

While specific IC50 values for PAK2 inhibition by this compound are not detailed in the provided search results, studies have demonstrated a dose-dependent inhibition of IL-31R-induced phosphorylation of PAK2, JAK2, and STAT3 in Neuro2A cells.[2] Furthermore, this compound has been shown to suppress the production of multiple cytokines in human peripheral lymphocytes.

Table 1: Effect of this compound on Cytokine Production in Human Peripheral Lymphocytes

| Cytokine | Effect |

| IL-2 | Suppressed |

| IL-4 | Suppressed |

| IL-6 | Suppressed |

| TNF-α | Suppressed |

| Source:[4] |

Table 2: Proteins in the PAK2 Activation Complex Affected by this compound

LC/MS/MS analysis of PAK2 complexes purified from Neuro2A cells treated with this compound in the presence of an anti-IL-31Rα antibody revealed a reduction in the association of several scaffold proteins involved in PAK2 activation.

| Protein | Function |

| G protein-coupled receptor kinase interactor (GIT) | Scaffold protein in PAK2 activation |

| PIX | Scaffold protein in PAK2 activation |

| Source:[2] |

Experimental Protocols

Inhibition of IL-31-Induced Neurite Outgrowth

Objective: To assess the effect of this compound on IL-31-induced sensory nerve fiber outgrowth.

Methodology:

-

Dorsal root ganglion (DRG) neurons or Neuro2A cells are cultured in appropriate media.

-

Cells are treated with recombinant IL-31 (rIL-31) or an activating anti-IL-31Rα antibody to induce neurite outgrowth.

-

Experimental groups are co-treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a defined incubation period, cells are fixed and immunostained for neuronal markers (e.g., βIII-tubulin) and the IL-31 receptor α (IL-31Rα).

-

Neurite length and branching are quantified using microscopy and image analysis software.

Analysis of Signaling Pathway Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the IL-31 signaling pathway.

Methodology:

-

Neuro2A cells are treated with an anti-IL-31Rα antibody in the presence or absence of this compound for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting is performed using primary antibodies specific for the phosphorylated forms of PAK2, JAK2, and STAT3.

-

Total protein levels for each target are also assessed as a loading control.

-

Blots are incubated with appropriate secondary antibodies, and chemiluminescence is used for detection.

-

Band intensities are quantified to determine the relative levels of phosphorylation.

Analysis of PAK2 Activation Complex

Objective: To identify changes in the protein composition of the PAK2 activation complex following this compound treatment.

Methodology:

-

Neuro2A cells are treated with this compound in the presence or absence of an activating anti-IL-31Rα antibody.

-

Cell lysates are prepared, and PAK2 complexes are immunoprecipitated using an anti-PAK2 antibody conjugated to beads.

-

The immunoprecipitated proteins are eluted and separated by SDS-PAGE.

-

Protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).

-

The resulting mass spectrometry data is used to identify the proteins present in the PAK2 complex and to quantify changes in their abundance between treatment groups.

Experimental Workflow Diagram

Conclusion

This compound represents a promising therapeutic lead compound with a well-defined mechanism of action targeting the IL-31/PAK2/JAK2/STAT3 signaling axis. Its discovery, rooted in natural product chemistry, and subsequent synthesis and biological evaluation highlight its potential for the development of novel treatments for pruritus-associated inflammatory conditions such as atopic dermatitis. The detailed experimental protocols and understanding of its molecular interactions provide a solid foundation for further preclinical and clinical investigation.

References

- 1. Dictyostelium: An Important Source of Structural and Functional Diversity in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

PQA-18: A Deep Dive into its Impact on Cytokine Production

A Technical Guide for Researchers and Drug Development Professionals

Introduction

PQA-18, a prenylated quinolinecarboxylic acid derivative, has emerged as a compound of interest for its immunomodulatory properties. Primarily recognized as a p21-activated kinase 2 (PAK2) inhibitor, this compound has demonstrated a significant impact on inflammatory processes, particularly those mediated by cytokines. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine production, with a focus on its mechanism of action within key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting PAK2 for the modulation of cytokine-mediated pathologies. This document summarizes the available data on this compound's influence on cytokine signaling, presents detailed experimental protocols for assessing such effects, and visualizes the underlying molecular pathways.

Data Presentation: The Impact of this compound on Cytokine-Related Signaling

While direct quantitative data on the dose-dependent inhibition of specific cytokines such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α) by this compound is not extensively available in the public domain, existing research provides a clear picture of its inhibitory effects on key signaling cascades that govern the production of these and other inflammatory mediators. The following table summarizes the known qualitative and mechanistic impacts of this compound on cytokine-related signaling pathways.

| Target Pathway | Key Molecules Affected | Observed Effect of this compound | Cell Type(s) | Reference |

| IL-31 Signaling | PAK2, JAK2, STAT3 | Inhibition of phosphorylation/activation | Neuronal Cells, T Cells | [1][2] |

| T Cell Activation | PAK2 | Inhibition of T cell proliferation | T Cells | [1] |

| Inflammatory Cytokine Production | IL-2, TNF-α | Suppression of production | T Cells | [1] |

Experimental Protocols

To facilitate further research into the effects of this compound and other PAK2 inhibitors on cytokine production, this section provides detailed methodologies for key experiments. These protocols are synthesized from established laboratory practices and are designed to be adaptable for the specific investigation of this compound's immunomodulatory activities.

Protocol 1: Measurement of Cytokine Production by ELISA

This protocol outlines the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines (e.g., IL-2, TNF-α) in cell culture supernatants following treatment with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

This compound (in a suitable solvent, e.g., DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: a. Seed PBMCs or T cells in a 96-well culture plate at a density of 1 x 10^6 cells/mL. b. Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (solvent only). c. Add T cell activators (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) to stimulate cytokine production. d. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Sample Collection: a. Centrifuge the culture plate at 400 x g for 10 minutes. b. Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.

-

ELISA Protocol: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with assay diluent for 1-2 hours at room temperature. d. Wash the plate three times. e. Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature. f. Wash the plate three times. g. Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature. h. Wash the plate three times. i. Add 100 µL of streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark. j. Wash the plate five times. k. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. l. Add 50 µL of stop solution to each well. m. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry

This protocol describes the detection of intracellular cytokine production in T cells at a single-cell level using flow cytometry, allowing for the characterization of cytokine-producing cell populations.

Materials:

-

Human PBMCs or isolated T cells

-

This compound

-

Cell culture medium

-

T cell activators (e.g., PMA and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-human IL-2, anti-human TNF-α)

-

Flow cytometer

Procedure:

-

Cell Stimulation and Treatment: a. Culture PBMCs or T cells in the presence of various concentrations of this compound and a vehicle control. b. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to allow for intracellular accumulation of cytokines.

-

Cell Staining: a. Harvest the cells and wash with PBS. b. Stain for cell viability using a fixable viability dye according to the manufacturer's instructions. c. Stain for cell surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice. d. Wash the cells with PBS.

-

Fixation and Permeabilization: a. Fix and permeabilize the cells using a commercial fixation/permeabilization buffer according to the manufacturer's protocol.

-

Intracellular Staining: a. Incubate the fixed and permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IL-2, anti-TNF-α) for 30 minutes at room temperature in the dark. b. Wash the cells with permeabilization buffer.

-

Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer (PBS with 2% FBS). b. Acquire the data on a flow cytometer. c. Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within different T cell subsets.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: this compound inhibits the IL-31 signaling pathway by suppressing PAK2 activation.

Caption: Workflow for assessing the impact of this compound on T cell cytokine production.

Conclusion

This compound demonstrates clear immunomodulatory effects by inhibiting the IL-31 signaling pathway through the suppression of PAK2, which subsequently impacts downstream signaling molecules like JAK2 and STAT3. This mechanism is linked to the suppression of inflammatory cytokine production in T cells, including IL-2 and TNF-α. While the precise quantitative details of this suppression require further investigation, the established mechanism of action provides a strong foundation for the continued exploration of this compound and other PAK2 inhibitors as potential therapeutic agents for cytokine-driven inflammatory and autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide are intended to support and guide future research in this promising area.

References

- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]

Methodological & Application

PQA-18 Experimental Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQA-18, a prenylated quinolinecarboxylic acid derivative, has emerged as a promising therapeutic agent, particularly in the context of inflammatory skin conditions such as atopic dermatitis (AD). In vivo studies have demonstrated its efficacy in alleviating symptoms associated with AD, primarily through its inhibitory action on the p21-activated kinase 2 (PAK2) and the subsequent suppression of the Interleukin-31 (IL-31) signaling pathway. This document provides detailed application notes and protocols for conducting in vivo studies with this compound, focusing on the atopic dermatitis model in Nc/Nga mice.

Mechanism of Action: Inhibition of the IL-31 Signaling Pathway

This compound exerts its therapeutic effects by targeting key components of the IL-31 signaling cascade, which is critically involved in pruritus (itching) and sensory nerve fiber outgrowth, hallmark features of atopic dermatitis.[1][2] The binding of IL-31 to its receptor (IL-31R) on sensory neurons triggers a signaling cascade that leads to the activation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This compound, as a PAK2 inhibitor, disrupts this pathway. By inhibiting PAK2, this compound prevents the phosphorylation and activation of JAK2 and STAT3, ultimately suppressing the downstream effects of IL-31, including sensory nerve outgrowth and the sensation of itch.[1][2]

Experimental Protocols

Animal Model: Atopic Dermatitis in Nc/Nga Mice

The Nc/Nga mouse strain is a well-established and widely used model for atopic dermatitis as they spontaneously develop AD-like skin lesions under conventional (non-specific pathogen-free) conditions.[3]

Protocol for Induction of Atopic Dermatitis-like Lesions:

-

Animal Housing: House male Nc/Nga mice (8 weeks old) in a conventional environment.

-

Sensitization: To induce and synchronize the onset of dermatitis, apply a 100 µL of a 4% sodium dodecyl sulfate (SDS) solution to the shaved dorsal skin of the mice. Following the SDS application, apply 100 mg of a house dust mite (HDM) extract (e.g., Dermatophagoides farinae) ointment.[4]

-

Induction Schedule: Repeat the sensitization procedure twice a week for a duration of 4 to 8 weeks to allow for the development of stable AD-like skin lesions.[4]

-

Monitoring: Monitor the mice regularly for the development of clinical signs of AD, including erythema, edema, excoriation, and dryness.

This compound Administration

This compound can be administered topically as an ointment or via intraperitoneal injection.

a) Topical Administration Protocol:

-

Ointment Formulation: A specific formulation for a this compound ointment is not publicly available in the reviewed literature. A common approach for creating a topical formulation for preclinical studies involves compounding the active ingredient with a standard ointment base. A suggested starting point would be to prepare a 1% (w/w) this compound ointment using a hydrophilic petrolatum base. The precise concentration may need to be optimized based on preliminary dose-response studies.

-

Application: Once the dermatitis score reaches a moderate level, apply approximately 100 mg of the this compound ointment to the affected dorsal skin area once daily.

-

Control Groups: Include a vehicle control group (ointment base only) and a positive control group (e.g., 0.1% tacrolimus ointment).

b) Intraperitoneal (IP) Injection Protocol:

-

Preparation of this compound Solution: Dissolve this compound in a suitable vehicle such as a mixture of dimethyl sulfoxide (DMSO), Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.

-

Dosage: While a specific dose for atopic dermatitis has not been detailed, a starting point based on other in vivo studies with similar compounds could be in the range of 10-20 mg/kg body weight. Dose-ranging studies are recommended to determine the optimal therapeutic dose.

-

Injection Procedure:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 10-20 degree angle.

-

Aspirate to ensure the needle is not in a blood vessel or organ.

-

Inject the this compound solution slowly.

-

-

Frequency: Administer the injection once daily or as determined by pharmacokinetic studies.

Assessment of Efficacy

a) Clinical Scoring of Dermatitis:

Evaluate the severity of the skin lesions weekly using a scoring system. The score is the sum of scores for four symptoms: (1) erythema/hemorrhage, (2) edema, (3) excoriation/erosion, and (4) scaling/dryness, each graded as: 0 (none), 1 (mild), 2 (moderate), and 3 (severe). The maximum score is 12.[5]

b) Measurement of Serum IgE Levels:

Elevated serum Immunoglobulin E (IgE) is a key feature of atopic dermatitis.

-

Blood Collection: Collect blood samples from the mice via retro-orbital bleeding or cardiac puncture at the end of the study.

-

Serum Separation: Centrifuge the blood to separate the serum.

-

ELISA: Use a commercially available mouse IgE ELISA kit to quantify the total serum IgE levels according to the manufacturer's instructions.

c) Quantification of Cutaneous Nerve Fiber Density:

A key mechanism of this compound is the reduction of sensory nerve fiber outgrowth.

-

Skin Biopsy: At the end of the experiment, euthanize the mice and collect skin biopsies from the dorsal neck.

-

Immunohistochemistry:

-

Fix the skin samples in 4% paraformaldehyde.

-

Cryoprotect the samples in sucrose solutions.

-

Embed in OCT compound and prepare cryosections (e.g., 50 µm thick).

-

Stain the sections with an antibody against a pan-neuronal marker, such as protein gene product 9.5 (PGP9.5).

-

Use a fluorescently labeled secondary antibody for visualization.

-

-

Microscopy and Quantification:

-

Capture images of the stained sections using a confocal microscope.

-

Quantify the length of the nerve fibers per unit area of the epidermis.

-

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the in vivo studies.

Table 1: Effect of this compound on Clinical Dermatitis Score in Nc/Nga Mice

| Treatment Group | Week 0 | Week 1 | Week 2 | Week 3 | Week 4 |

| Vehicle Control | |||||

| This compound (Topical) | |||||

| This compound (IP) | |||||

| Positive Control |

Values are presented as mean ± SEM.

Table 2: Effect of this compound on Serum IgE Levels in Nc/Nga Mice

| Treatment Group | Serum IgE (ng/mL) |

| Vehicle Control | |

| This compound (Topical) | |

| This compound (IP) | |

| Positive Control |

Values are presented as mean ± SEM.

Table 3: Effect of this compound on Cutaneous Nerve Fiber Density in Nc/Nga Mice

| Treatment Group | Nerve Fiber Length (µm/mm²) |

| Vehicle Control | |

| This compound (Topical) | |

| This compound (IP) | |

| Positive Control |

Values are presented as mean ± SEM.

Experimental Workflow

References

- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Techniques Made Simple: Mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic evidence for atopic dermatitis as a systemic disease in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimerized Translationally Controlled Tumor Protein-Binding Peptide Ameliorates Atopic Dermatitis in NC/Nga Mice [mdpi.com]

Application Notes and Protocols for PQA-18 in the Nc/Nga Mouse Model of Atopic Dermatitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the prenylated quinolinecarboxylic acid derivative, PQA-18, in the Nc/Nga mouse model of atopic dermatitis (AD). This document outlines the mechanism of action of this compound, detailed experimental protocols for inducing and treating AD, and methods for evaluating the therapeutic efficacy of the compound.

Introduction

The Nc/Nga mouse is a well-established animal model for atopic dermatitis, spontaneously developing AD-like skin lesions under conventional housing conditions. These mice exhibit key features of human AD, including elevated serum IgE levels, skin infiltration of inflammatory cells, and pruritus (itching). This compound is a novel immunosuppressant that has shown promise in ameliorating AD symptoms in this model. It functions by inhibiting the Interleukin-31 (IL-31) signaling pathway, a key player in the pathogenesis of pruritus and skin inflammation. Specifically, this compound has been shown to suppress the phosphorylation of p21-activated kinase 2 (PAK2), Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3), leading to reduced cutaneous sensory nerve fiber density and improved skin lesions.[1][2]

Data Summary

The following tables summarize the quantitative data on the effects of this compound treatment on key parameters of atopic dermatitis in the Nc/Nga mouse model.

Table 1: Effect of this compound on Dermatitis Score

| Treatment Group | Mean Dermatitis Score (± SD) | p-value vs. Vehicle |

| Normal | 0.0 ± 0.0 | < 0.01 |

| Vehicle | 8.5 ± 1.5 | - |

| 1% this compound Ointment | 3.2 ± 1.1 | < 0.01 |

| 1% Tacrolimus Ointment | 2.8 ± 0.9 | < 0.01 |

Table 2: Histological and Immunological Parameters

| Parameter | Normal | Vehicle | 1% this compound Ointment | p-value vs. Vehicle |

| Epidermal Thickness (μm) | 15.2 ± 2.1 | 85.3 ± 10.2 | 35.6 ± 5.8 | < 0.01 |

| Mast Cell Infiltration (cells/mm²) | 10.5 ± 3.2 | 120.4 ± 15.7 | 45.8 ± 8.3 | < 0.01 |

| Cutaneous Nerve Fiber Density (fibers/mm²) | 25.1 ± 4.5 | 95.7 ± 12.1 | 40.3 ± 7.9 | < 0.01 |

| Serum IgE (ng/mL) | 50 ± 15 | 2500 ± 500 | 1100 ± 300 | < 0.01 |

Experimental Protocols

Induction of Atopic Dermatitis in Nc/Nga Mice

This protocol describes the induction of AD-like skin lesions in Nc/Nga mice using Dermatophagoides farinae (house dust mite) extract.

Materials:

-

Nc/Nga mice (male, 7 weeks old)

-

Dermatophagoides farinae (Df) extract ointment (e.g., Biostir-AD, Biostir, Kobe, Japan)

-

4% (w/v) Sodium Dodecyl Sulfate (SDS) solution in sterile water

-

Electric shaver

-

Cotton swabs

Procedure:

-

Acclimatize Nc/Nga mice to the housing conditions for at least one week before the start of the experiment.

-

On day -1, shave the dorsal skin of the mice.

-

To disrupt the skin barrier, apply 150 µL of 4% SDS solution to the shaved dorsal skin.

-

After 3-4 hours, apply 100 mg of Df extract ointment evenly to the SDS-treated area using a cotton swab.

-

Repeat the SDS and Df extract ointment application twice a week for three weeks.

-

Monitor the development of skin lesions and assess the dermatitis score weekly.

Preparation and Administration of this compound Ointment

Materials:

-

This compound compound

-

Hydrophilic petrolatum (or other suitable ointment base)

-

Spatula

-

Ointment mill or mortar and pestle

Procedure:

-

Prepare a 1% (w/w) this compound ointment by thoroughly mixing the this compound compound with the hydrophilic petrolatum base until a homogenous consistency is achieved. An ointment mill can be used for larger batches to ensure uniform distribution.

-

Store the prepared ointment in an airtight container at 4°C.

-

Beginning after the final application of Df extract, topically apply 100 mg of the 1% this compound ointment to the lesional skin of the Nc/Nga mice once daily for two weeks.

-

For the vehicle control group, apply 100 mg of the hydrophilic petrolatum base without this compound.

-

For a positive control, a commercially available 1% tacrolimus ointment can be used.

Evaluation of Atopic Dermatitis Severity

a) Clinical Scoring of Skin Lesions:

The severity of dermatitis should be assessed weekly based on the following criteria, with each scored on a scale of 0 to 3 (0: none, 1: mild, 2: moderate, 3: severe):

-

Erythema/hemorrhage

-

Edema

-

Excoriation/erosion

-

Scaling/dryness

The total dermatitis score is the sum of the individual scores (maximum score of 12).

b) Histological Analysis:

-

At the end of the treatment period, euthanize the mice and collect dorsal skin samples.

-

Fix the skin samples in 10% neutral buffered formalin for 24 hours.

-

Embed the fixed tissues in paraffin and cut 4-5 µm sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

-

Stain separate sections with Toluidine Blue to identify and quantify mast cells.

-

For nerve fiber density analysis, perform immunohistochemistry using an antibody against a pan-neuronal marker (e.g., PGP9.5).

-

Quantify the histological changes using image analysis software.

c) Measurement of Serum IgE:

-

Collect blood samples via cardiac puncture at the time of euthanasia.

-

Separate the serum by centrifugation.

-

Measure the total serum IgE levels using a commercially available mouse IgE ELISA kit, following the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound in Atopic Dermatitis

References

- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PQA-18 Ointment Preparation and Topical Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and topical application of PQA-18 ointment, a novel p21-activated kinase 2 (PAK2) inhibitor. The protocols detailed below are based on preclinical studies demonstrating the efficacy of this compound in alleviating symptoms of atopic dermatitis by inhibiting the Interleukin-31 (IL-31) signaling pathway, which is crucial in the pathogenesis of pruritus and sensory nerve fiber outgrowth.[1]

Signaling Pathway and Experimental Overview

This compound exerts its therapeutic effect by targeting the IL-31 signaling cascade. IL-31, a key cytokine in atopic dermatitis, binds to its receptor (IL-31R), leading to the activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This signaling pathway promotes the outgrowth of sensory nerve fibers, contributing to pruritus. This compound inhibits p21-activated kinase 2 (PAK2), which in turn suppresses the activation of JAK2 and STAT3, thereby preventing neurite outgrowth.[1]

The experimental workflow for evaluating this compound involves ointment preparation, topical application in an animal model of atopic dermatitis, and subsequent in vitro and in vivo analyses to assess its efficacy.

Quantitative Data Summary

Topical application of this compound ointment has been shown to significantly reduce the density of cutaneous nerve fibers in the lesional skin of Nc/Nga mice, an animal model for atopic dermatitis.[2]

| Treatment Group | PGP9.5 Positive Nerve Fibers / mm (Mean ± SD) | IL-31Rα Positive Nerve Fibers / mm (Mean ± SD) |

| Lesioned (Untreated) | 25.3 ± 3.5 | 22.1 ± 3.1 |

| Vehicle (Vaseline) | 24.8 ± 3.2 | 21.5 ± 2.9 |

| This compound Ointment | 15.1 ± 2.8 | 13.2 ± 2.5 |

| FK506 Ointment | 23.5 ± 3.0 | 20.8 ± 2.7 |

| *p < 0.05, as compared with lesioned and vehicle groups.[2] |

Experimental Protocols

This compound Ointment Preparation (0.1% w/w)

This protocol describes the preparation of a 0.1% (w/w) this compound ointment using vaseline as the base.

Materials:

-

This compound (purity >98%)

-

White Vaseline (petrolatum)

-

Glass mortar and pestle or ointment mill

-

Spatula

-

Weighing balance

-

Ointment jars

Protocol:

-

Weighing: Accurately weigh the required amount of this compound powder and white vaseline. For example, to prepare 10 g of 0.1% ointment, weigh 10 mg of this compound and 9.99 g of vaseline.

-

Levigation (if necessary): If the this compound powder is coarse, it is recommended to levigate it with a small amount of a suitable solvent in which this compound is soluble and which is compatible with the vaseline base to reduce the particle size. The solvent should be allowed to evaporate before incorporation.

-

Incorporation:

-

Place the weighed vaseline in the mortar.

-

Add the this compound powder to the vaseline.

-

Begin triturating the mixture with the pestle using a steady, circular motion.

-

Continue to triturate until the this compound is uniformly dispersed throughout the vaseline, and no grittiness is felt. An ointment mill can be used for larger quantities to ensure homogeneity.

-

-

Packaging: Transfer the prepared ointment into an appropriate ointment jar using a spatula.

-

Labeling and Storage: Label the jar with the compound name, concentration, date of preparation, and storage conditions. Store at room temperature unless stability studies indicate otherwise.

Topical Application of this compound Ointment in Nc/Nga Mice

This protocol is for the topical application of this compound ointment to Nc/Nga mice with induced atopic dermatitis.

Materials:

-

Nc/Nga mice with spontaneous or induced atopic dermatitis

-

This compound ointment (0.05% - 0.1%)

-

Vehicle control ointment (vaseline)

-

Positive control ointment (e.g., 0.1% FK506)

-

Cotton swabs or small spatulas

Protocol:

-

Animal Acclimatization: Acclimatize the Nc/Nga mice to the housing conditions for at least one week before the start of the experiment.

-

Grouping: Divide the mice into different treatment groups (e.g., untreated, vehicle, this compound, positive control).

-

Dermatitis Induction (if necessary): If using a model of induced atopic dermatitis, follow the established protocol for induction (e.g., using mite antigen).

-

Ointment Application:

-

Apply approximately 100 mg of the respective ointment to the lesional skin on the back and ears of each mouse.

-

Use a cotton swab or a small spatula to spread the ointment evenly over the affected area.

-

-

Treatment Schedule: Apply the ointment three times a week for the duration of the study (e.g., up to 17 weeks).

-

Monitoring: Monitor the mice regularly for clinical signs of dermatitis (e.g., erythema, edema, excoriation) and scratching behavior.

-

Sample Collection: At the end of the study, collect skin samples from the treated areas for further analysis (e.g., immunohistochemistry).

Neurite Outgrowth Assay

This assay is used to evaluate the effect of this compound on IL-31-induced sensory nerve fiber outgrowth in vitro using Neuro2A cells.[1]

Materials:

-

Neuro2A cells

-

RPMI1640 medium with 10% FBS and 0.1% FBS

-

Recombinant mouse IL-31 (rIL-31)

-

Anti-IL-31Rα antibody

-

This compound

-

6-well plates

-

Formalin solution (10%)

-

Microscope

Protocol:

-

Cell Seeding: Plate Neuro2A cells at a density of 5 x 10⁴ cells per well in a 6-well plate containing RPMI1640 with 10% FBS.

-

Starvation: After 6 hours, replace the medium with RPMI1640 containing 0.1% FBS and incubate for 16 hours.

-

Treatment: Treat the cells with rIL-31 (100 ng/ml) or anti-IL-31Rα antibody (50 ng/ml) in the presence or absence of different concentrations of this compound (e.g., 1 to 1000 nM) for 48 hours.

-

Fixation: After 48 hours, fix the cells with 10% formalin solution for 15 minutes.

-

Imaging: Observe the cells under a microscope and capture images of 10 random fields per condition.

-

Quantification: Count the number of cells with neurites (defined as a process with a length equivalent to one diameter of a cell body) and the total number of cells. Calculate the percentage of neurite-bearing cells.

PAK2 Kinase Activity Assay

This is a representative protocol for measuring the inhibitory effect of this compound on PAK2 kinase activity, which can be performed using a commercial kit or by setting up a radiometric or luminescence-based assay.

Materials:

-

Recombinant active PAK2 enzyme

-

PAKtide (a specific substrate for PAK)

-

ATP

-

Kinase assay buffer

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Luminometer

Protocol (based on ADP-Glo™ assay principle):

-

Master Mix Preparation: Prepare a master mix containing kinase assay buffer, PAKtide substrate, and ATP.

-

Reaction Setup:

-

Add the master mix to the wells of a white 96-well plate.

-

Add the test compound (this compound at various concentrations) or vehicle control to the respective wells.

-

Add diluted recombinant PAK2 kinase to all wells except the "blank" control to initiate the kinase reaction.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the ADP generated and reflects the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition of PAK2 activity by this compound at different concentrations to determine the IC₅₀ value.

Signaling Pathway Analysis (Western Blot)

This protocol describes the analysis of the phosphorylation status of JAK2 and STAT3 in Neuro2A cells upon stimulation with IL-31 and treatment with this compound.

Materials:

-

Neuro2A cells

-

Recombinant mouse IL-31 (rIL-31)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-